molecular formula C23H19ClN2O B15006324 12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B15006324
M. Wt: 374.9 g/mol
InChI Key: SSZCUBGNMHKNDH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a diazatetraphenone core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate . This intermediate is then subjected to hydrazination, salt formation, and cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

5-(4-Chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-chlorophenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one apart is its diazatetraphenone core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H19ClN2O

Molecular Weight

374.9 g/mol

IUPAC Name

12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C23H19ClN2O/c1-13-5-10-16-17(25-13)11-12-19-22(16)21(14-6-8-15(24)9-7-14)23-18(26-19)3-2-4-20(23)27/h5-12,21,26H,2-4H2,1H3

InChI Key

SSZCUBGNMHKNDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC=C(C=C5)Cl)C(=O)CCC4

Origin of Product

United States

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